delta-MSH

Übersicht

Beschreibung

Delta-melanocyte stimulating hormone is a peptide hormone that belongs to the melanocortin family. It is derived from the pro-opiomelanocortin precursor and is known for its role in stimulating melanocortin receptors, which are involved in various physiological processes such as pigmentation, energy homeostasis, and immune response.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Delta-melanocyte stimulating hormone can be synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis typically involves the following steps:

Resin Preparation: The synthesis begins with the attachment of the first amino acid to a solid resin.

Coupling: Subsequent amino acids are added one by one through coupling reactions, usually mediated by reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole.

Deprotection: After each coupling step, the protecting group on the amino acid is removed to allow for the addition of the next amino acid.

Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid.

Purification: The crude peptide is purified using high-performance liquid chromatography to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of delta-melanocyte stimulating hormone may involve large-scale solid-phase peptide synthesis with automated peptide synthesizers. The process is optimized for high yield and purity, and the final product is subjected to rigorous quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

Delta-melanocyte stimulating hormone undergoes various chemical reactions, including:

Oxidation: The peptide can be oxidized at specific amino acid residues, such as methionine, leading to the formation of sulfoxides.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

Reduction: Dithiothreitol or beta-mercaptoethanol are commonly used reducing agents.

Substitution: Site-directed mutagenesis is performed using specific primers and DNA polymerase in a polymerase chain reaction.

Major Products Formed

Oxidation: Oxidized forms of the peptide with sulfoxide or sulfone groups.

Reduction: Reduced forms of the peptide with free thiol groups.

Substitution: Mutant peptides with altered amino acid sequences.

Wissenschaftliche Forschungsanwendungen

Delta-melanocyte stimulating hormone has a wide range of scientific research applications:

Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.

Biology: The hormone is studied for its role in regulating pigmentation, energy homeostasis, and immune response.

Medicine: Delta-melanocyte stimulating hormone is investigated for its potential therapeutic applications in conditions such as obesity, inflammation, and skin disorders.

Industry: The peptide is used in the development of cosmetic products aimed at enhancing skin pigmentation and reducing inflammation.

Wirkmechanismus

Delta-melanocyte stimulating hormone exerts its effects by binding to melanocortin receptors, which are G protein-coupled receptors. Upon binding, the hormone activates the adenylyl cyclase enzyme, leading to an increase in cyclic adenosine monophosphate levels. This activation triggers various downstream signaling pathways, including the protein kinase A pathway, which regulates gene expression and cellular responses. The hormone’s effects on pigmentation are mediated through the activation of melanocortin 1 receptor, which stimulates melanin production in melanocytes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Alpha-melanocyte stimulating hormone: Another member of the melanocortin family, known for its role in pigmentation and anti-inflammatory effects.

Beta-melanocyte stimulating hormone: Similar to alpha-melanocyte stimulating hormone, with additional roles in energy homeostasis.

Gamma-melanocyte stimulating hormone: Involved in regulating blood pressure and energy balance.

Uniqueness

Delta-melanocyte stimulating hormone is unique in its specific binding affinity for certain melanocortin receptors and its distinct physiological effects. Unlike alpha-melanocyte stimulating hormone, which primarily affects pigmentation, delta-melanocyte stimulating hormone has broader roles in energy homeostasis and immune response. Its unique sequence and structure also make it a valuable tool for studying peptide-receptor interactions and developing targeted therapies.

Biologische Aktivität

Delta-Melanocyte Stimulating Hormone (delta-MSH) is a peptide hormone derived from the pro-opiomelanocortin (POMC) precursor, which plays a significant role in various physiological processes, including pigmentation, energy balance, and immune response. This article explores the biological activity of this compound, drawing from diverse research findings and case studies to provide a comprehensive overview.

This compound is a shorter form of the melanocyte-stimulating hormone (MSH) family, primarily known for its role in stimulating melanin production in melanocytes. It acts through the melanocortin receptors (MCRs), particularly the MC1R, which is predominantly expressed in skin and hair follicles. Activation of these receptors leads to increased cAMP levels, promoting melanin synthesis and influencing skin pigmentation.

Biological Effects

1. Pigmentation and Skin Health

- This compound has been shown to enhance melanin production, thus playing a crucial role in skin pigmentation. Studies indicate that this compound can stimulate melanogenesis more effectively than its longer counterparts under certain conditions, making it a potential therapeutic target for skin disorders related to pigmentation.

2. Appetite Regulation and Energy Homeostasis

- This compound is implicated in the regulation of appetite and energy balance. Research indicates that it can influence food intake by modulating the activity of neuropeptides involved in hunger signaling, such as neuropeptide Y (NPY) and agouti-related peptide (AgRP). For instance, higher levels of this compound correlate with reduced food intake and increased energy expenditure in animal models .

3. Immune Response Modulation

- Recent studies suggest that this compound may have immunomodulatory effects. It appears to enhance the production of anti-inflammatory cytokines while inhibiting pro-inflammatory responses. This property could be beneficial in treating inflammatory conditions or autoimmune diseases .

Table 1: Summary of Key Findings on this compound

Detailed Research Insights

- Motor Activity : A study involving rat models showed that central administration of this compound resulted in significant increases in locomotor activity at specific doses (0.5 μg to 6 μg), indicating its potential role in behavioral modulation .

- Weight Loss Therapy : In a clinical trial involving obese adolescents, participants with higher baseline levels of alpha-MSH exhibited improved modulation of anorexigenic pathways after a year-long weight loss intervention. This suggests that this compound may play a predictive role in the success of weight management strategies .

- Immunomodulation : this compound's ability to regulate immune responses was highlighted in studies showing its capacity to enhance anti-inflammatory pathways while suppressing pro-inflammatory cytokines, positioning it as a candidate for therapeutic applications in inflammatory diseases .

Eigenschaften

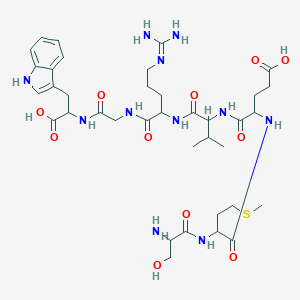

IUPAC Name |

4-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[2-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H57N11O11S/c1-19(2)30(48-34(56)25(10-11-29(51)52)46-33(55)26(12-14-60-3)45-31(53)22(38)18-49)35(57)47-24(9-6-13-41-37(39)40)32(54)43-17-28(50)44-27(36(58)59)15-20-16-42-23-8-5-4-7-21(20)23/h4-5,7-8,16,19,22,24-27,30,42,49H,6,9-15,17-18,38H2,1-3H3,(H,43,54)(H,44,50)(H,45,53)(H,46,55)(H,47,57)(H,48,56)(H,51,52)(H,58,59)(H4,39,40,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFOUIQFGQPNES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H57N11O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564390 | |

| Record name | Serylmethionyl-alpha-glutamylvalyl-N~5~-(diaminomethylidene)ornithylglycyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

864.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100930-04-9 | |

| Record name | Serylmethionyl-alpha-glutamylvalyl-N~5~-(diaminomethylidene)ornithylglycyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.